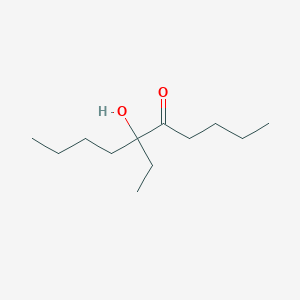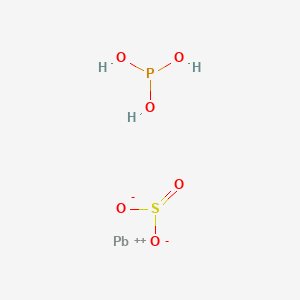
Perchloric acid--quinoxaline (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perchloric acid–quinoxaline (1/1): is a compound formed by the combination of perchloric acid and quinoxaline in a 1:1 ratio Perchloric acid is a strong acid known for its oxidizing properties, while quinoxaline is a nitrogen-containing heterocyclic compound with a benzene ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of perchloric acid–quinoxaline (1/1) involves the reaction of perchloric acid with quinoxaline. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of perchloric acid–quinoxaline (1/1) may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperature, and pressure conditions to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Perchloric acid–quinoxaline (1/1) can undergo various chemical reactions, including:
Oxidation: Due to the presence of perchloric acid, the compound can participate in oxidation reactions.
Reduction: Quinoxaline can undergo reduction reactions, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction may produce dihydroquinoxalines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Perchloric acid–quinoxaline (1/1) is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to study the interactions of heterocyclic compounds with biological molecules. It is also investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent and its role in the development of new drugs targeting various diseases.
Industry: In the industrial sector, perchloric acid–quinoxaline (1/1) is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and materials for various applications.
Wirkmechanismus
The mechanism of action of perchloric acid–quinoxaline (1/1) involves its interaction with molecular targets through its acidic and heterocyclic properties. The perchloric acid component can act as an oxidizing agent, while the quinoxaline moiety can interact with biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can lead to the modulation of biological pathways and the inhibition of microbial growth or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: A nitrogen-containing heterocyclic compound with similar structural features.
Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring.
Quinoline: A heterocyclic compound with a benzene ring fused to a pyridine ring.
Uniqueness: Perchloric acid–quinoxaline (1/1) is unique due to the presence of both a strong acid and a heterocyclic moiety in a single compound. This combination imparts unique chemical properties, making it a versatile reagent in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
58114-41-3 |
|---|---|
Molekularformel |
C8H7ClN2O4 |
Molekulargewicht |
230.60 g/mol |
IUPAC-Name |
perchloric acid;quinoxaline |
InChI |
InChI=1S/C8H6N2.ClHO4/c1-2-4-8-7(3-1)9-5-6-10-8;2-1(3,4)5/h1-6H;(H,2,3,4,5) |
InChI-Schlüssel |
DFOPQSKDNZISRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC=N2.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)


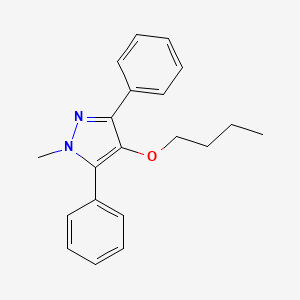
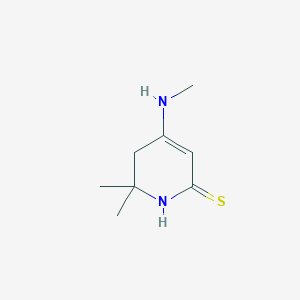


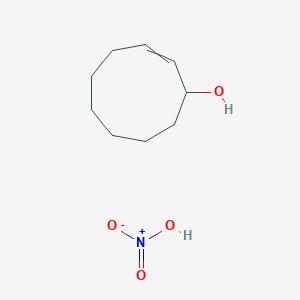
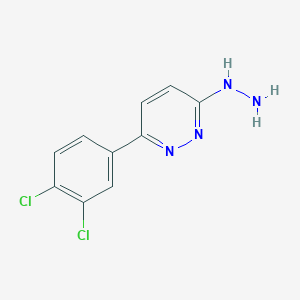
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
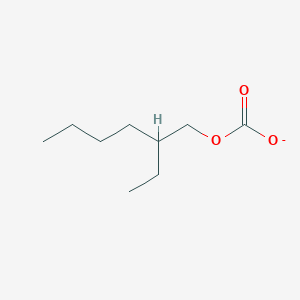
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
